2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid
Description
Properties
IUPAC Name |
2-[(3-ethyl-4-methoxyphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-3-11-10-12(8-9-15(11)22-2)23(20,21)17-14-7-5-4-6-13(14)16(18)19/h4-10,17H,3H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDWITYBHHCFGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 3-Ethyl-4-methoxyanisole
The synthesis begins with the preparation of 3-ethyl-4-methoxyphenylsulfonyl chloride , a critical intermediate. Adapting methods from sulfonyl chloride synthesis, 3-ethyl-4-methoxyanisole reacts with chlorosulfonic acid (ClSO₃H) at 5–10°C for 6–9 hours in a molar ratio of 1:5–8 (substrate:ClSO₃H). This exothermic reaction requires strict temperature control to prevent polysulfonation or decomposition. Post-reaction, the mixture is quenched in ice water, yielding a precipitate that is filtered and dried. Patent data indicate yields of 85–88% for analogous sulfonyl chlorides.
Reaction Conditions Table
Sulfonamide Coupling with 2-Aminobenzoic Acid
The sulfonyl chloride intermediate is coupled with 2-aminobenzoic acid in aqueous sodium sulfite (Na₂SO₃) and diethyl sulfate ((C₂H₅)₂SO₄) under reflux. A molar ratio of 1:4–6:2–3 (sulfonyl chloride:Na₂SO₃:(C₂H₅)₂SO₄) ensures complete conversion. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur, forming the sulfonamide bond. After 6–9 hours of reflux, the mixture is acidified with HCl to pH 2–3, precipitating the crude product. Purification via recrystallization from ethanol/water achieves >99.5% purity.
Coupling Optimization Data
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reflux Time | 7–8 hours | Maximizes conversion (90%) |
| Solvent System | Aqueous Na₂SO₃ + (C₂H₅)₂SO₄ | Enhances solubility |
| Acidification pH | 2–3 | Prevents over-protonation |
Mechanistic Insights and Side Reactions
Sulfonation Selectivity
Chlorosulfonic acid preferentially sulfonates the para position relative to the methoxy group in 3-ethyl-4-methoxyanisole due to electronic and steric effects. Ortho sulfonation is minimized by the ethyl group’s bulk, directing ClSO₃H to the less hindered site. Over-sulfonation is avoided by maintaining sub-10°C temperatures.
Hydrolysis Mitigation
The sulfonyl chloride intermediate is moisture-sensitive. Patent CN103304453A recommends using anhydrous solvents and rapid quenching to prevent hydrolysis to the sulfonic acid. Post-synthesis, the intermediate is stabilized by storage under nitrogen at –20°C.
Industrial-Scale Adaptations
Process Efficiency
The two-step method achieves a 75% overall yield with 99.5% purity, outperforming traditional multi-step routes. Key industrial adaptations include:
Waste Management
Diethyl sulfate and excess chlorosulfonic acid are neutralized with aqueous NaHCO₃ before disposal. Patent US4487726A highlights the recovery of ethyl acetate from workup steps, reducing solvent waste by 40%.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) confirms >99.5% purity with a retention time of 8.2 minutes.
Comparative Analysis of Alternative Methods
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity:
Sulfonamide derivatives are widely recognized for their antibacterial properties. Research indicates that compounds with similar structures exhibit significant activity against a range of bacterial strains, making them candidates for antibiotic development. The sulfonamide moiety can enhance the binding affinity to bacterial enzymes involved in folate synthesis, thereby inhibiting bacterial growth. -
Anti-inflammatory Properties:
Compounds with the sulfonamide structure have been investigated for their anti-inflammatory effects. Studies suggest that they may inhibit the production of pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. -
Cancer Therapeutics:
Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. The ability of these compounds to interfere with specific cellular pathways involved in tumor growth and proliferation positions them as promising candidates in oncology research.
Biochemical Applications
-
Enzyme Inhibition:
The compound can serve as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For example, it may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes, which could be beneficial in studying enzyme kinetics and mechanisms. -
Drug Delivery Systems:
Due to its chemical properties, 2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid can be integrated into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs.
Case Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial properties of sulfonamide derivatives demonstrated that modifications to the phenyl ring significantly influenced antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the ethyl and methoxy groups was shown to enhance efficacy compared to traditional sulfonamides.
Case Study 2: Anti-inflammatory Mechanisms
Research published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of various sulfonamide derivatives. The study found that this compound inhibited TNF-alpha production in vitro, suggesting its potential role in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their function. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Modifications on the Phenyl Ring
2-{[(3-tert-Butyl-4-methoxyphenyl)sulfonyl]amino}benzoic Acid (CAS 927637-41-0)
- Molecular Formula: C₁₈H₂₁NO₅S
- Molar Mass : 363.43 g/mol
- Higher molar mass (363 vs. 335 g/mol) due to additional carbons in the tert-butyl moiety.
- Applications : Used in research as a chemical intermediate or enzyme inhibitor candidate .
4-[2-[2-[[(4-Methoxyphenyl)sulfonyl]amino]phenyl]ethynyl]benzoic Acid (CAS 2445184-59-6)
- Molecular Formula: C₂₂H₁₇NO₅S
- Molar Mass : 407.40 g/mol
- Key Differences :
- Ethynyl (-C≡C-) spacer introduces rigidity and extended conjugation, which may enhance binding to planar biological targets (e.g., DNA or kinase active sites).
- Absence of ethyl group reduces lipophilicity compared to the target compound.
- Applications : Investigated in material science for conjugated polymer systems .
Functional Group Variations
2-Acetylamino Benzoic Acid Methyl Ester (Av7)
- Molecular Formula: C₁₀H₁₁NO₃
- Molar Mass : 193.20 g/mol
- Key Differences: Esterification of the carboxylic acid (methyl ester) improves lipid solubility but reduces hydrogen-bonding capacity. Acetylamino group replaces sulfonamide, altering electronic properties.
- Biological Relevance : Demonstrated antitumor activity against gastric, liver, and lung cancer cell lines in vitro .
Metsulfuron-Methyl (Herbicide)
Perfluorinated Analogs
Tetrachloro-Perfluorobutyl Benzoic Acid Derivatives
Data Table: Comparative Analysis
*Estimated molar mass based on formula.
Research Findings and Implications
- Steric Considerations : Bulkier substituents (e.g., tert-butyl) may hinder binding to compact enzyme active sites but improve pharmacokinetic profiles .
- Biological Activity : Sulfonamide-bearing benzoic acids (e.g., Av7 derivatives) show promise in oncology, likely due to sulfonamide-mediated inhibition of carbonic anhydrases or proteases .
Biological Activity
2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid is a sulfonamide derivative characterized by its complex organic structure, which includes a sulfonamide functional group and a benzoic acid backbone. The molecular formula of this compound is with a molar mass of approximately 335.37 g/mol. Its unique chemical properties and potential biological activities make it a subject of interest in various fields, particularly in medicinal chemistry.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, particularly enzymes. The sulfonamide group can bind to the active sites of certain enzymes, inhibiting their function and disrupting various biochemical pathways. This mechanism is similar to that observed in other sulfonamide compounds which have been shown to exhibit anti-inflammatory and analgesic properties.
Potential Applications
Research indicates that this compound may have several applications:
Case Studies and Research Findings
- Enzyme Interaction Studies : Preliminary studies suggest that this compound may interact with COX enzymes, potentially leading to therapeutic effects in inflammatory diseases. Further pharmacokinetic studies are necessary to elucidate these interactions fully .
- Structural Activity Relationship (SAR) : Compounds with structural similarities to this compound have been evaluated for their biological activities. For instance, SAR studies on related compounds indicate that modifications to the phenyl ring can significantly impact biological activity, including antibacterial efficacy .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally related to this compound, highlighting their molecular formulas and unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid | Lacks ethyl substitution; different biological profile | |
| 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid | Hydroxyl group introduces different reactivity | |
| 3-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid | Similar structure but different position of functional groups |
This comparative analysis underscores the structural specificity of this compound, which may contribute to its distinct biological activities and therapeutic applications compared to its analogs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid?
- Methodological Answer : The synthesis typically involves sulfonation of the aromatic ring, amino group protection, and coupling reactions. For example:
- Sulfonation : Starting with 3-amino-4-hydroxybenzenesulfonic acid, ethylation of the sulfonic acid group can be achieved using ethyl iodide under basic conditions (e.g., Na₂CO₃) .
- Amino Protection : Protecting the amino group with a 2-methyl-benzo[d]oxazole moiety prevents unwanted side reactions during subsequent steps .
- Coupling : Reaction with benzoic acid derivatives via sulfonyl chloride intermediates, using thionyl chloride (SOCl₂) to activate the sulfonic acid group, followed by nucleophilic substitution .
- Key Reagents : Thionyl chloride, ethyl iodide, Na₂SO₃/Na₂CO₃ for sulfinate reduction .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (e.g., DMSO-d₆) identifies protons on the aromatic rings and ethyl/methoxy groups. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₈N₂O₅S) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm, referencing standards like USP protocols .
Advanced Research Questions
Q. How can low yields in sulfonyl chloride reduction steps during synthesis be mitigated?
- Methodological Answer :
- Optimized Reducing Agents : Replace traditional LiAlH₄ with Na₂SO₃/Na₂CO₃ under controlled pH (8–9) to reduce sulfonyl chlorides to sulfinates while minimizing over-reduction .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve reaction homogeneity .
- Monitoring Reaction Progress : Real-time TLC or in-situ IR spectroscopy ensures timely quenching to prevent side reactions .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Functional Group Modifications : Systematically vary substituents (e.g., ethyl → methyl, methoxy → hydroxy) and assess pharmacological activity. For example:
- Replace the ethyl group with trifluoromethyl (CF₃) to study electron-withdrawing effects on sulfonamide reactivity .
- Enzyme Assays : Evaluate inhibition of carbonic anhydrase or VEGFR2 using fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins, guided by crystallographic data from related sulfonamides .
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer :
- Standardized Assay Conditions : Control variables such as pH (7.4 for physiological relevance), temperature (37°C), and solvent (≤1% DMSO) to ensure reproducibility .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
- Orthogonal Validation : Confirm activity via multiple assays (e.g., enzyme inhibition + cell viability) to rule out assay-specific artifacts .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary between 180–182°C and 200–203°C?
- Methodological Answer :
- Purity Differences : Impurities (e.g., unreacted sulfonic acid precursors) lower melting points. Recrystallization from ethanol/water (1:1) improves purity .
- Polymorphism : Thermal analysis (DSC) can detect polymorphic forms. Slow cooling during crystallization favors the thermodynamically stable form .
- Instrument Calibration : Cross-validate melting points using certified reference standards (e.g., USP-grade benzoic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
